molecular formula C8H10S2 B15205850 2-Methyl-5-(methylthio)benzenethiol CAS No. 1349716-16-0

2-Methyl-5-(methylthio)benzenethiol

Cat. No.: B15205850
CAS No.: 1349716-16-0
M. Wt: 170.3 g/mol
InChI Key: PSDWXGKLWHEYCV-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylthio)benzenethiol is an organic compound with the molecular formula C8H10S2. It is a derivative of benzenethiol, featuring a methyl group and a methylthio group attached to the benzene ring. This compound is known for its distinct sulfur-containing functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylthio)benzenethiol can be achieved through several methods. One common approach involves the reaction of 2-methylbenzenethiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Another method involves the use of thiolation reactions, where a suitable thiolating agent is used to introduce the methylthio group onto the benzene ring. This can be achieved using reagents such as methylthiol or dimethyl disulfide under appropriate reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale thiolation processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylthio)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and sulfide derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-Methyl-5-(methylthio)benzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents. Its distinct sulfurous odor makes it a useful additive in certain industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylthio)benzenethiol involves its interaction with various molecular targets and pathways. The compound’s sulfur-containing functional groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to form covalent bonds with nucleophilic sites on proteins and enzymes can modulate their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzenethiol: Lacks the methylthio group, resulting in different reactivity and properties.

    4-Methylbenzenethiol: The methyl group is positioned differently on the benzene ring, leading to variations in chemical behavior.

    2-Methyl-4-(methylthio)benzenethiol: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Uniqueness

2-Methyl-5-(methylthio)benzenethiol is unique due to the specific positioning of its methyl and methylthio groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1349716-16-0

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

IUPAC Name

2-methyl-5-methylsulfanylbenzenethiol

InChI

InChI=1S/C8H10S2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3

InChI Key

PSDWXGKLWHEYCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SC)S

Origin of Product

United States

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